Head-to-Head Antihypertensive Potency Ranking in Spontaneously Hypertensive Rats (SHR)
In a direct comparative study using spontaneously hypertensive rats (SHR), the relative antihypertensive potency of orally administered Rescimetol (CD-3400) was quantitatively benchmarked against reserpine, rescinnamine, and syrosingopine. Rescimetol, at 4–16 mg/kg p.o., produced a marked antihypertensive effect lasting 6 hours [1]. The rank order of potency was reserpine > Rescimetol = rescinnamine > syrosingopine, establishing Rescimetol as equipotent to rescinnamine but approximately 4-fold less potent than reserpine on a mg/kg basis [1].
| Evidence Dimension | Antihypertensive potency (rank order, mg/kg basis) |
|---|---|
| Target Compound Data | CD-3400 (Rescimetol): effective dose range 4–16 mg/kg p.o.; rank: 2nd (tied with rescinnamine) |
| Comparator Or Baseline | Reserpine: 1–4 mg/kg p.o. (rank: 1st); Rescinnamine: 4–16 mg/kg p.o. (rank: 2nd tied); Syrosingopine: 8–32 mg/kg p.o. (rank: 3rd) |
| Quantified Difference | Reserpine ≈ 4× more potent than Rescimetol; Rescimetol equipotent to rescinnamine; Rescimetol ≈ 2× more potent than syrosingopine |
| Conditions | Conscious spontaneously hypertensive rats (SHR), oral administration, single dose |
Why This Matters
Provides a calibrated potency reference for dose selection in hypertensive animal models, enabling researchers to substitute Rescimetol for rescinnamine without altering effective dose range.
- [1] Kato H, et al. Antihypertensive activity of orally administered methyl O-(4-hydroxy-3-methoxycinnamoyl) reserpate (CD-3400) in conscious hypertensive rats. Jpn J Pharmacol. 1977;27(1):87-95. View Source
